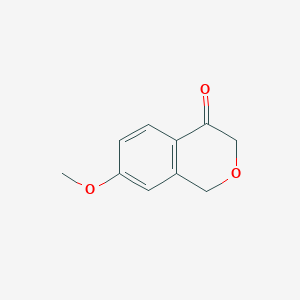

7-Methoxyisochroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-isochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLNVFZLTMUAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561315 | |

| Record name | 7-Methoxy-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54212-34-9 | |

| Record name | 7-Methoxy-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 7-Methoxyisochroman-4-one: Synthesis, Characterization, and Therapeutic Potential

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and robust evidence from studies on structurally related isochromanone derivatives. The protocols and predicted data herein are intended to serve as a foundational resource for researchers to initiate and guide their own experimental investigations.

Introduction

The isochromanone scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, making them a subject of significant interest in medicinal chemistry and drug development.[2] This technical guide focuses on a specific, yet underexplored, derivative: this compound.

By synthesizing insights from the broader class of isochromanones and fundamental chemical theory, this document aims to provide researchers, scientists, and drug development professionals with a thorough technical foundation for understanding, synthesizing, and evaluating the therapeutic potential of this compound. We will delve into its predicted physicochemical and spectroscopic properties, propose a detailed and logical synthetic pathway, explore its potential biological activities and mechanisms of action, and provide a validated experimental protocol for its initial biological screening.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a molecule's physical and spectral properties is paramount for its synthesis, purification, and structural elucidation. The following properties for this compound are predicted based on its chemical structure.

Predicted Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Expected to be a crystalline solid at STP |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) and sparingly soluble in water. |

| LogP (Predicted) | ~1.5 - 2.0 |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[3][4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 6.8-7.8 ppm). The substitution pattern will lead to specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet).

-

Methylene Protons (2H, -O-CH₂-): A singlet at approximately δ 4.5-5.0 ppm.

-

Methylene Protons (2H, -CH₂-C=O): A singlet around δ 3.6-4.0 ppm.

-

Methoxy Protons (3H, -OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹³C NMR spectrum would show 10 distinct signals.

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-200 ppm.

-

Aromatic Carbons (6C): Six signals in the range of δ 110-160 ppm.

-

Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

-

Methylene Carbon (-CH₂-C=O): A signal around δ 45-50 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups.[6][7]

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1715-1725 cm⁻¹.[8]

-

C-O Stretch (Ether): Absorption bands in the region of 1250-1050 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (approximately 178.18).[9][10] Fragmentation patterns would likely involve the loss of CO, CH₃, and OCH₃ groups.

Proposed Synthesis of this compound

The synthesis of isochromanones can be achieved through various methods, including the cyclization of substituted benzoic acids or palladium-catalyzed reactions.[11][12] A plausible and efficient route for the synthesis of this compound is proposed below, starting from the commercially available 2-bromo-5-methoxybenzoic acid.

Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2-Bromo-5-methoxybenzoic acid

-

To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-bromo-5-methoxybenzoate.

Step 2: Stille Coupling with Allyltributyltin

-

To a solution of methyl 2-bromo-5-methoxybenzoate (1.0 eq) in toluene, add allyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Degas the mixture and heat at 100 °C under a nitrogen atmosphere for 12 hours.

-

Cool the reaction to room temperature and purify by column chromatography on silica gel to obtain methyl 2-allyl-5-methoxybenzoate.

Step 3: Ozonolysis of the Allyl Group

-

Dissolve methyl 2-allyl-5-methoxybenzoate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at -78 °C.

-

Bubble ozone (O₃) through the solution until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add dimethyl sulfide (Me₂S) (2.0 eq) and allow the mixture to warm to room temperature overnight.

-

Concentrate the mixture and perform an aqueous workup to yield 2-(2-oxoethyl)-5-methoxybenzoic acid.

Step 4: Intramolecular Friedel-Crafts Acylation

-

To a solution of 2-(2-oxoethyl)-5-methoxybenzoic acid (1.0 eq) in dry CH₂Cl₂, add oxalyl chloride ((COCl)₂) (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir for 2 hours at room temperature.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in dry CH₂Cl₂ and cool to 0 °C.

-

Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise and stir for 3 hours.

-

Quench the reaction with ice-water and extract with CH₂Cl₂.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield this compound.

Potential Biological Activity and Mechanism of Action

The isochromanone core is associated with a range of pharmacological activities, with many derivatives demonstrating potent cytotoxic and anti-inflammatory effects.[13]

Predicted Biological Activities

-

Anticancer Activity: Many isochromanone derivatives exhibit cytotoxicity against various cancer cell lines.[13] It is hypothesized that this compound could possess similar properties, potentially through the induction of apoptosis or cell cycle arrest.

-

Anti-inflammatory Activity: Isochroman derivatives have been reported to possess anti-inflammatory properties.[1] this compound may modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenases.[14]

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. We hypothesize that this compound may exert its cytotoxic effects by inhibiting this pathway.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay

To validate the predicted anticancer activity, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.[15][16][17] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

General Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol

Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

A549 (human lung carcinoma)

-

HeLa (human cervical cancer)

Reagents and Materials:

-

This compound (test compound)

-

Doxorubicin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Culture the selected cancer cell lines in appropriate medium until they reach 80-90% confluency.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium alone (blank), cells with medium and DMSO (vehicle control), and cells treated with doxorubicin (positive control).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research on related isochromanone derivatives, it is plausible to predict that this compound may possess significant cytotoxic and anti-inflammatory properties. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough spectroscopic analysis to confirm its structure. The proposed cytotoxicity assays should be performed across a panel of cancer cell lines to determine its potency and selectivity. Further investigations into its mechanism of action, potentially through studies of its effects on signaling pathways and specific molecular targets, will be crucial for its development as a potential therapeutic candidate.

References

- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.

- ResearchGate. (2021).

- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.

- Nakamura, A., et al. (2021). One-Pot Synthetic Approaches for the Construction of Isochroman-4-ones and Benzoxazin-3-ones Using O,P-Acetals. Thieme.

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.

- Jongcharoenkamol, J., et al. (2023). Divergent Synthesis of Isochroman-4-ols, 1,3-Dihydroisobenzofurans, and Tetrahydro-2H-indeno.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.

- Beilstein Journal of Organic Chemistry. (2017).

- MDPI. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. MDPI.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- PubMed. (2021).

- BenchChem. (2025).

- UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA.

- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- The Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Berkeley Learning Hub.

- ResearchGate. (n.d.). Representative bioactive molecules containing isochromanone units.

- Wiley Online Library. (n.d.).

- ACS Publications. (n.d.). Synthesis of 4-Selanyl- and 4-Tellanyl-1H-isochromen-1-ones Promoted by Diorganyl Dichalcogenides and Oxone. The Journal of Organic Chemistry.

- ResearchGate. (2025). The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents.

- ACS Publications. (n.d.).

- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Organic Chemistry Portal. (n.d.). Synthesis of Isochromanones.

- NIH. (n.d.).

- ACS Publications. (n.d.). THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE1. The Journal of Organic Chemistry.

- Semantic Scholar. (n.d.). Liquid chromatography: mass spectrometry of isoflavones.

- Rasayan Journal. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][16]BENZOPYRAN-7-ONE.

- ResearchGate. (n.d.). Bρ-defined isochronous mass spectrometry and mass measurements of 58Ni fragments.

- Chemaxon Docs. (n.d.). NMR Predictor.

- PROSPRE. (n.d.). 1H NMR Predictor.

- ACD/Labs. (n.d.). NMR Prediction.

- The University of Liverpool Repository. (n.d.).

- NMRDB. (n.d.).

- ResearchGate. (2025). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.

- arXiv. (2022). -defined Isochronous Mass Spectrometry and Mass Measurements of Ni Fragments.

- PMC - NIH. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry.

- MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.

Sources

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isochromanone synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. athmicbiotech.com [athmicbiotech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Methoxyisochroman-4-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 7-Methoxyisochroman-4-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We present its core chemical identifiers, a detailed, field-proven protocol for its synthesis via intramolecular Friedel-Crafts acylation, and a thorough analysis of its expected spectral characteristics for unambiguous identification. Furthermore, this guide explores the potential biological significance and applications of this scaffold, drawing upon structure-activity relationships established for the broader isochromanone class of compounds. This document is intended to serve as a foundational resource for researchers in drug discovery, chemical biology, and organic synthesis, facilitating further investigation into this promising molecular entity.

Compound Identification and Core Descriptors

This compound is a bicyclic organic compound featuring an isochroman core functionalized with a methoxy group and a ketone. Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers and key physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 54212-34-9 | Chemical Abstracts Service[1][2] |

| IUPAC Name | 7-methoxy-2,3-dihydro-1H-isochromen-4-one | PubChem[3][4] |

| Synonyms | 7-Methoxyisochroman-4-on; 7-methoxy-1H-isochromen-4(3H)-one | Various Suppliers[5] |

| Molecular Formula | C₁₀H₁₀O₃ | ChemicalBook[1] |

| Molecular Weight | 178.19 g/mol | PubChem |

| Canonical SMILES | COC1=CC=C2C(=C1)COCC2=O | ChemicalBridge[1] |

| InChI | InChI=1S/C10H10O3/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3 | ChemicalBridge[1] |

| InChIKey | BPLNVFZLTMUAEI-UHFFFAOYSA-N | ChemicalBridge[1] |

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The synthesis of the isochroman-4-one core is efficiently achieved via an intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid derivative.[6] This methodology is robust, high-yielding, and allows for the construction of the bicyclic system in a single, strategic step. The following protocol outlines the synthesis of this compound from 2-(3-methoxyphenoxy)acetyl chloride.

Rationale and Causality

The chosen synthetic route hinges on the electronic properties of the 3-methoxyphenoxy precursor. The methoxy group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. The intramolecular nature of the reaction is entropically favored, promoting the formation of the six-membered heterocyclic ring over intermolecular polymerization. Polyphosphoric acid (PPA) or Eaton's reagent are effective dehydrating agents and catalysts, facilitating the formation of the key acylium ion electrophile which is then attacked by the activated aromatic ring.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step A: Synthesis of 2-(3-Methoxyphenoxy)acetyl chloride

-

Preparation of 2-(3-Methoxyphenoxy)acetic acid: To a stirred solution of 3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq). To this suspension, add ethyl chloroacetate (1.1 eq) dropwise. Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC. After cooling, filter the mixture and concentrate the filtrate. Hydrolyze the resulting ester using an aqueous solution of sodium hydroxide (2.0 eq) at room temperature to yield 2-(3-methoxyphenoxy)acetic acid after acidic workup.

-

Conversion to the Acid Chloride: Suspend the dried 2-(3-methoxyphenoxy)acetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq). Add a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to yield the crude 2-(3-methoxyphenoxy)acetyl chloride, which can be used in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place polyphosphoric acid (PPA) (10x the weight of the acid chloride). Heat the PPA to 80-90°C with stirring.

-

Addition of Reactant: Dissolve the crude 2-(3-methoxyphenoxy)acetyl chloride (1.0 eq) in a minimal amount of a dry, inert solvent (e.g., dichloromethane). Add this solution dropwise to the hot PPA over 30 minutes.

-

Reaction and Workup: Stir the reaction mixture vigorously at 90-100°C for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with stirring.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Spectral Characterization

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methoxy protons.

-

Aromatic Region (δ 6.5-7.5 ppm): Three protons on the aromatic ring will likely appear as a set of coupled multiplets. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet of doublets, coupled to both C5 and C8 protons. The proton at C8 will appear as a doublet coupled to the C6 proton.

-

Methylene Protons (δ 4.0-5.0 ppm): Two distinct singlets or narrow triplets are expected for the two methylene groups (-O-CH₂- and -CH₂-C=O), each integrating to 2H.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3H, characteristic of the -OCH₃ group.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (δ > 190 ppm): A signal in the downfield region, characteristic of a ketone carbonyl.

-

Aromatic Carbons (δ 100-160 ppm): Six signals are expected for the aromatic carbons, with the oxygen- and methoxy-substituted carbons appearing at the lower field end of this range.

-

Methylene Carbons (δ 60-80 ppm): Two signals corresponding to the two methylene carbons.

-

Methoxy Carbon (δ ~55 ppm): A signal for the methoxy group carbon.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ .[9]

-

C-O-C Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether and the cyclic ether will appear in the fingerprint region, typically around 1250-1050 cm⁻¹ .

-

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H stretching are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for isochromanones involve the loss of CO (m/z = 150) and subsequent fragmentation of the aromatic ring system.[10][11]

Potential Biological Activities and Applications in Drug Discovery

While specific biological studies on this compound are not extensively reported in public literature, the isochroman scaffold is a recognized privileged structure in medicinal chemistry.[12][13] Derivatives of isochromans and the closely related chromanones exhibit a wide range of pharmacological activities.

-

Antimicrobial and Antifungal Activity: Many isocoumarin and chromanone derivatives have demonstrated potent activity against various bacterial and fungal strains.[14]

-

Antitumor Activity: The isochroman core is found in numerous natural products with cytotoxic and anticancer properties.[13] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

-

Antioxidant and Anti-inflammatory Properties: The phenolic and heterocyclic nature of these compounds often imparts antioxidant and anti-inflammatory effects.[13]

The 7-methoxy substitution on the aromatic ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its potency, selectivity, or metabolic stability. Therefore, this compound represents a valuable building block and a promising lead compound for the development of novel therapeutic agents in these areas. Further screening and biological evaluation are warranted to fully elucidate its therapeutic potential.

Safety, Handling, and Storage

Based on data for related compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

This compound (CAS: 54212-34-9) is a well-defined chemical entity with a clear synthetic pathway accessible through established organic chemistry principles. Its structure, confirmed through a combination of spectroscopic methods, contains the privileged isochromanone scaffold, suggesting a high potential for biological activity. This guide provides the foundational knowledge—from synthesis to spectral characterization and potential applications—required for researchers to confidently incorporate this compound into their research and development programs, particularly in the pursuit of novel therapeutics.

References

- PubChem. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information.

- PubChem. 7-Methoxy-4H-chromen-4-one. National Center for Biotechnology Information.

- PubChem. Isoformononetin. National Center for Biotechnology Information.

- PubChem. 7-Methoxy-2-(4-methylphenyl)chromen-4-one. National Center for Biotechnology Information.

- PubMed. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. National Center for Biotechnology Information.

- ChemicalBridge. This compound.

- Chemsrc. 7-Methoxy-4H-chromen-4-one | CAS#:5751-52-0.

- PubChem. 4'-Hydroxy-7-Methoxyflavone. National Center for Biotechnology Information.

- PubChem. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information.

- ResearchGate. Research progress in biological activities of isochroman derivatives | Request PDF.

- PubChem. trans-7-Methoxy-3-methyl-isochroman-4-amine. National Center for Biotechnology Information.

- PubChem. 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one. National Center for Biotechnology Information.

- PubChem. 7-Methoxy-2-(4-methoxyanilino)chromen-4-one. National Center for Biotechnology Information.

- PubMed. Research progress in biological activities of isochroman derivatives. National Center for Biotechnology Information.

- ChemBuyersGuide.com. Atomax Chemicals Co., Ltd.

- Chemsrc. This compound | CAS#:54212-34-9.

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 54212-34-9 Name: -.

- PubChem. 7-Methoxy-2,3-dihydrobenzo[h]chromen-4-one. National Center for Biotechnology Information.

- PubChem. 7-Methoxyisoquinoline. National Center for Biotechnology Information.

- Google Patents. Process for preparing 3-isochromanone.

- RSC Publishing. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update.

- PubMed. A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. National Center for Biotechnology Information.

- Supporting information for.

- MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.

- PubMed. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. National Center for Biotechnology Information.

- NIH. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.

- ResearchGate. An Efficient Synthesis of 4-Isochromanones via Parham-Type Cyclization with Weinreb Amide | Request PDF.

- Organic Chemistry Portal. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction.

- Wikipedia. Fragmentation (mass spectrometry).

- Intro to Mass Spectrometry. Fragmentation Mechanisms. Available from: [Link] handouts/m/massspec/ms06.html

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- MSU chemistry. Infrared Spectrometry.

- Organic Chemistry Portal. Isochroman synthesis.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. Study of projectile fragmentation reaction with isochronous mass spectrometry.

- The features of IR spectrum.

- NIH. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.

- Beilstein Journals. BJOC - Search Results.

- IR_lectureNotes.pdf.

- Chapter 5 One-Pot Intramolecular Friedel-Crafts- Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of.

- Wikipedia. Friedel–Crafts reaction.

Sources

- 1. This compound,54212-34-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. This compound | CAS#:54212-34-9 | Chemsrc [chemsrc.com]

- 3. 7-Methoxy-4H-chromen-4-one | C10H8O3 | CID 600605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-2-(4-methylphenyl)chromen-4-one | C17H14O3 | CID 930709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54212-34-9 Name: [xixisys.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 8. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methoxyisochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisochroman-4-one, a distinct heterocyclic ketone, represents a scaffold of interest within medicinal chemistry due to its structural relation to a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and key identifiers. In light of the limited specific literature on this compound, this document further presents a plausible synthetic pathway, predicted physicochemical and spectral characteristics, and a discussion of potential therapeutic applications based on the established activities of structurally analogous compounds. This guide aims to serve as a foundational resource to stimulate and inform future research into the therapeutic potential of this compound.

Chemical Identity and Nomenclature

The fundamental step in the study of any chemical entity is the unambiguous confirmation of its structure and nomenclature. This compound is a bicyclic organic compound featuring a benzene ring fused to a pyranone ring, with a methoxy group substituent.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 54212-34-9 | N/A |

| Molecular Formula | C₁₀H₁₀O₃ | N/A |

| Molecular Weight | 178.18 g/mol | N/A |

| InChI Key | BPLNVFZLTMUAEI-UHFFFAOYSA-N | N/A |

| Canonical SMILES | COC1=CC=C2C(=C1)COCC2=O | N/A |

Synthesis of Isochroman-4-ones: A Proposed Pathway

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a viable synthetic route can be postulated based on established methodologies for the synthesis of the isochroman-4-one core. A common and effective strategy involves the intramolecular cyclization of a suitably substituted phenylacetic acid derivative.

A plausible approach would be a Friedel-Crafts type acylation. This would involve the cyclization of a precursor such as 2-(carboxymethyl)-4-methoxy-phenylacetic acid. The synthesis of isochromanones often involves intramolecular cyclization reactions of substituted phenylacetic acids.[1]

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a theoretical protocol based on general methods for isochromanone synthesis and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 2-carboxy-4-methoxyphenylacetic acid

-

Starting Material: 3-Methoxyphenylacetic acid.

-

Reaction: Ortho-lithiation followed by carboxylation. Dissolve 3-methoxyphenylacetic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C and add a strong base such as n-butyllithium dropwise to effect deprotonation at the position ortho to the acetic acid moiety.

-

After stirring for a suitable time to ensure complete lithiation, bubble dry carbon dioxide gas through the solution.

-

Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.

-

Purify the resulting dicarboxylic acid by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to form this compound

-

Activation of the Carboxylic Acid: Convert the newly introduced carboxylic acid group into a more reactive species, such as an acid chloride, by treating it with thionyl chloride or oxalyl chloride in a non-polar solvent like dichloromethane (DCM).

-

Intramolecular Friedel-Crafts Acylation: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the solution of the acid chloride in an inert solvent. The catalyst will promote the intramolecular acylation to form the six-membered heterocyclic ring of the isochroman-4-one.

-

Work up the reaction by carefully quenching with ice water and extracting the product into an organic solvent.

-

Purify the crude this compound by column chromatography on silica gel.

Caption: Proposed synthetic pathway for this compound.

Physicochemical and Spectroscopic Characterization

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range |

| Physical State | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, chloroform, ethyl acetate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methylene protons of the heterocyclic ring. The aromatic protons would likely appear as a set of coupled multiplets in the range of δ 6.5-7.5 ppm. The methoxy group protons would be a sharp singlet at approximately δ 3.8 ppm. The two methylene groups in the pyranone ring would likely appear as singlets or coupled multiplets in the range of δ 4.0-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the two methylene carbons of the heterocyclic ring (in the range of δ 40-70 ppm).

Infrared (IR) Spectroscopy[5][6][7]

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methylene groups (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1250 cm⁻¹).

Mass Spectrometry (MS)[8][9][10][11]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (178.18). Common fragmentation patterns would likely involve the loss of a methoxy radical (•OCH₃) or a carbonyl group (CO), leading to significant fragment ions.

Potential Therapeutic Applications: An Outlook Based on Structural Analogs

While direct biological activity data for this compound is scarce, the isochromanone and related chromanone and coumarin scaffolds are present in numerous compounds with significant pharmacological activities. This suggests that this compound could be a valuable starting point for drug discovery programs.

Anticancer Potential

Many derivatives of the structurally similar chromen-2-one (coumarin) and chromen-4-one scaffolds have demonstrated potent cytotoxic activity against various cancer cell lines. For example, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown promising cytotoxic effects.[2] This suggests that the this compound core could be a valuable template for the design of novel anticancer agents. The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.[2]

Anti-inflammatory and Antioxidant Activity

Coumarin derivatives are well-known for their anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to modulate signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, and to scavenge reactive oxygen species. Given the structural similarities, it is plausible that this compound and its derivatives could exhibit similar beneficial effects.

Other Potential Activities

The broader family of isoflavonoids, which includes isoflavanones, has been investigated for a wide range of biological activities, including phytoestrogenic effects that could have applications in managing symptoms of menopause and preventing osteoporosis.[3] Furthermore, various heterocyclic compounds containing the chromanone or isochromanone skeleton have been explored for their potential as antimicrobial and enzyme-inhibiting agents.

Caption: Potential therapeutic applications of this compound based on structurally related compounds.

Future Directions and Conclusion

This compound is a chemical entity with a well-defined structure but limited characterization in the scientific literature. This guide has provided its definitive nomenclature and a proposed synthetic route, along with predicted spectral data. The true potential of this compound lies in its structural relationship to a diverse array of bioactive molecules.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound to enable further studies.

-

Comprehensive spectroscopic characterization to confirm its structure and provide reference data for future identification.

-

Systematic biological screening to evaluate its potential as an anticancer, anti-inflammatory, antioxidant, or antimicrobial agent.

-

Structure-activity relationship (SAR) studies of novel derivatives to identify compounds with enhanced potency and selectivity for specific biological targets.

References

- Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. ([Link])

- PubMed. Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome. Eur J Med Chem. 2023 Jan 15;246:114951.

- PubMed Central. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. ([Link])

- PubMed. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. ([Link])

- Interpret

- Organic Chemistry Portal. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. ([Link])

- Organic Chemistry Portal. Isochromanone synthesis. ([Link])

- MDPI.

- Chemistry LibreTexts.

- ResearchGate. Application of ortho-acylated phenylacetic acid esters to the synthesis of 1-substituted isochromanes. ([Link])

- Mass Spectrometry. ([Link])

- Chemguide.

- 13C NMR (carbon nuclear magnetic resonance). ([Link])

- Table of Characteristic IR Absorptions. ([Link])

- ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ([Link])

- Basic 1H- and 13C-NMR Spectroscopy. ([Link])

- Google Patents. Process for preparing 3-isochromanone. ()

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ([Link])

- HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). ([Link])

- Google Patents. (12)

- NIST WebBook. Hymecromone. ([Link])

- Royal Society of Chemistry. 3. Infrared spectroscopy. ([Link])

- Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. ([Link])

- Google Patents. Certain compounds, compositions and methods. ()

- ResearchGate. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice | Request PDF. ([Link])

- Michigan State University Department of Chemistry. Infrared Spectroscopy. ([Link])

- Google Patents. US9266861B2 - Method of synthesizing thyroid hormone analogs and polymorphs thereof. ()

- Justia Patents. process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. ([Link])

- Google Patents.

Sources

The Isochromanone Scaffold: A Comprehensive Guide to its Natural Occurrence, Biosynthesis, and Biological Significance

Abstract

The isochromanone scaffold is a structurally significant heterocyclic motif prevalent in a wide array of natural products.[1] These compounds, produced by diverse organisms such as myxobacteria, fungi, and plants, exhibit a remarkable breadth of potent biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.[1][2][3][4] This technical guide offers an in-depth exploration of isochromanone-containing natural products, designed for researchers, scientists, and professionals in drug development. We will delve into their structural diversity, natural distribution, biosynthetic origins, and mechanisms of action. Furthermore, this guide provides detailed experimental protocols for the isolation and structural elucidation of these valuable compounds, underscoring their potential as lead structures in the discovery of novel therapeutic agents.[1]

Introduction to the Isochromanone Core

The isochromanone core, chemically known as 3,4-dihydro-1H-isochromen-1-one, is a bicyclic lactone. Its structure consists of a dihydropyranone ring fused to a benzene ring. This "privileged scaffold," as it is often referred to in medicinal chemistry, provides a three-dimensional framework that is pre-validated by nature for molecular recognition and interaction with biological targets.[5] The versatility of this core allows for a wide range of substitutions and modifications, leading to a vast family of natural products with diverse pharmacological profiles.[3][4] From the potent antifungal ajudazols produced by myxobacteria to various metabolites from endophytic fungi, isochromanones represent a rich and still largely untapped resource for drug discovery.[1][2][6]

Structural Diversity and Natural Distribution

Isochromanone natural products are predominantly found in microorganisms, particularly fungi (especially endophytic and marine-derived species) and myxobacteria, but also occur in some plant species.[1][2][4] The structural diversity arises from various substitution patterns on the aromatic ring and the stereocenter at position C-3, as well as the attachment of complex side chains.

Table 1: Representative Naturally Occurring Isochromanones

| Compound Name | Natural Source | Key Biological Activities |

| Ajudazol A & B | Chondromyces crocatus (Myxobacterium) | Potent antifungal, antibacterial[1][2] |

| Soudanones | Cadophora sp. (Fungus) | Significant antifungal activity[1] |

| Various derivatives | Endophytic Fungi | Antimicrobial, anticancer, antidiabetic, anti-inflammatory[6][7] |

| Unnamed Isocoumarin | Phialocephala fortinii (Fungus) | Plant growth regulation[8] |

| General Isochromans | Olive oil, various plants | Anti-inflammatory, antibacterial, antioxidant[4] |

Biosynthesis of the Isochromanone Scaffold

The biosynthesis of the isochromanone ring is a prime example of nature's chemical ingenuity, primarily proceeding through the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs).

The formation of the isochromanone core from the linear polyketide precursor is a critical step. In the biosynthesis of ajudazols, for instance, it is proposed that an unusual thioesterase (TE) domain, rather than a dedicated cyclase enzyme, is responsible for the ring formation.[1][2] One proposed mechanism involves the attack of a hydroxyl group within the polyketide chain on the thioester-linked acyl unit, leading to a macrolactone intermediate, which then undergoes an aldol condensation and aromatization to yield the final isochromanone ring.[2]

Caption: A simplified diagram of the polyketide biosynthetic pathway leading to diverse isochromanone natural products.

Biological Activities and Therapeutic Potential

Natural products containing the isochromanone scaffold exhibit a wide spectrum of biological activities, making them highly attractive for drug development.[1] Myxobacterial metabolites, in particular, are known for their antifungal, antibacterial, anticancer, and antiviral properties.[2]

A primary mechanism of action for several antifungal isochromanones, such as the ajudazols, is the inhibition of the mitochondrial respiratory chain.[1] They specifically target Complex I (NADH:ubiquinone oxidoreductase), which disrupts the electron transport chain, leading to a reduction in ATP synthesis and ultimately causing cell death.[1] The isochromanone core itself is considered pivotal for this inhibitory activity.[2]

Caption: Inhibition of the mitochondrial electron transport chain by isochromanone natural products.

Table 2: Biological Activities of Selected Isochromanone Classes

| Compound Class | Primary Activity | Target/Assay | Potency (Example) | Reference |

| Ajudazols | Antifungal | Mitochondrial Complex I Inhibition | Potent against Candida albicans | [1] |

| Soudanones | Antifungal | Fungal Pathogens | Significant MIC values | [1] |

| General Fungal Metabolites | Broad Spectrum | Various | Antimicrobial, Anticancer, etc. | [6][7][9] |

| Plant-derived Isochromans | Anti-inflammatory | Cellular Assays | Varies by structure | [4] |

Methodologies: A Guide to Isolation and Structural Elucidation

The discovery of novel isochromanone natural products relies on a systematic workflow involving microbial fermentation, extraction, chromatographic separation, and spectroscopic analysis.[10][11]

Experimental Protocol: Isolation of an Isochromanone from a Fungal Culture

This protocol provides a generalized, self-validating workflow for the isolation and identification of isochromanone compounds from a fungal source.

Step 1: Fermentation and Extraction

-

Inoculation & Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest. Incubate under appropriate conditions (e.g., 25°C, 150 rpm) for 14-21 days to allow for the production of secondary metabolites.

-

Harvesting: Separate the mycelia from the culture broth by filtration.

-

Extraction: Independently extract the mycelia and the broth.

-

Mycelia: Macerate and extract the mycelia with an organic solvent like ethyl acetate or methanol.

-

Broth: Perform a liquid-liquid extraction of the broth with an equal volume of ethyl acetate.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract. The causality here is to concentrate the non-polar to semi-polar metabolites, where isochromanones are typically found.

Step 2: Chromatographic Separation

-

Initial Fractionation (VLC/Column Chromatography): Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) over silica gel. Use a stepwise gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding ethyl acetate and then methanol. This separates the complex mixture into simpler fractions based on polarity.

-

Bioassay-Guided Fractionation (Optional): Test the resulting fractions for the desired biological activity (e.g., antifungal assay). This focuses efforts on the active fractions, a trustworthy method to ensure the target compound is not lost.

-

Purification (HPLC): Purify the active fraction(s) using High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column (e.g., C18). An isocratic or gradient elution with a solvent system like methanol/water or acetonitrile/water is used to isolate the pure compound.

Step 3: Structural Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the purified compound using High-Resolution Mass Spectrometry (HR-ESI-MS).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a suite of NMR spectra to determine the chemical structure.[8][11]

-

¹H-NMR: Identifies the number and types of protons and their neighboring environments.

-

¹³C-NMR: Identifies the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.[11]

-

-

Data Comparison: Compare the obtained spectroscopic data with literature values for known isochromanones to identify the compound or confirm its novelty.[8]

Caption: A typical workflow for the isolation and structural elucidation of natural isochromanones.

Conclusion and Future Perspectives

Natural products bearing the isochromanone scaffold are a rich and underexplored source of potential therapeutic agents.[1] Their diverse and potent biological activities, especially their antifungal and cytotoxic effects, confirm their status as privileged structures for drug discovery.[1][5] Future research will likely focus on genome mining of producer organisms to uncover novel biosynthetic gene clusters, combinatorial biosynthesis to generate new analogues, and further preclinical development of promising lead compounds. This guide provides a foundational framework for scientists to explore and harness the immense potential of this fascinating class of natural products.

References

- Salimimarand, M., & Tredwell, M. (2023). Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry, 21(7), 1341-1355. doi:10.1039/D2OB01926D.

- Zhou, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 112963. doi:10.1016/j.ejmech.2020.112963.

- Request PDF. (n.d.). Research progress in biological activities of isochroman derivatives.

- ResearchGate. (n.d.). Synthesis of Isochromanone Containing Natural Products from Myxobacteria.

- ResearchGate. (n.d.). Representative bioactive molecules containing isochromanone units.

- ResearchGate. (n.d.). (PDF) The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents.

- PubMed. (2023). Synthesis of isochromanone containing natural products from myxobacteria.

- ResearchGate. (n.d.). Example of molecules containing (aza) 3‐isochromanone scaffold with biological interest.

- PubMed. (2024). Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii.

- PubMed. (2021). Pharmacological Potential of Fungal Endophytes Associated with Medicinal Plants: A Review.

- Organic Chemistry Portal. (n.d.). Synthesis of Isochromanones.

- ResearchGate. (n.d.). Pharmacological Potential of Fungal Endophytes Associated with Medicinal Plants: A Review.

- VTechWorks. (n.d.). Isolation and Structural Elucidation of Natural Products from Plants.

- National Center for Biotechnology Information. (2021). Pharmacological Potential of Fungal Endophytes Associated with Medicinal Plants: A Review.

- ResearchGate. (n.d.). Pharmacological potential of fungal endophytes associated with the genus Ocimum L.

- ResearchGate. (n.d.). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry.

- MDPI. (n.d.). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential.

- VTechWorks. (2014). Isolation and Structural Elucidation of Compounds from Natural Products.

- MDPI. (2022). Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity.

- Google Patents. (n.d.). Process for preparing 3-isochromanone.

- PubMed. (2019). Natural product derived privileged scaffolds in drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]

- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Potential of Fungal Endophytes Associated with Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Potential of Fungal Endophytes Associated with Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. researchgate.net [researchgate.net]

Key chemical features of the isochromanone core structure

An In-depth Technical Guide to the Isochromanone Core: Synthesis, Reactivity, and Medicinal Significance

Introduction: The Privileged Isochromanone Scaffold

The isochromanone framework, a heterocyclic motif featuring a dihydro-α-pyrone ring fused to a benzene ring, represents a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds. This scaffold is not merely a passive structural element; its inherent chemical features—including a reactive lactone, stereogenic centers, and an electronically tunable aromatic ring—endow it with the properties of a "privileged scaffold" in medicinal chemistry. Molecules incorporating the isochromanone core have demonstrated a wide spectrum of biological activities, including antifungal, antibiotic, and anticancer properties.

This guide provides a comprehensive exploration of the key chemical features of the isochromanone core structure. We will delve into its stereochemical nuances, dissect common synthetic strategies, map its reactivity, and examine its significance as a pharmacophore in modern drug discovery. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical personality of the isochromanone scaffold in their work.

Structural and Stereochemical Features of the Isochromanone Core

At its heart, the isochromanone structure consists of a 3,4-dihydro-1H-isochromen-1-one skeleton. The key features that dictate its chemical behavior and biological function are:

-

The Lactone Moiety: The cyclic ester (lactone) is a dominant functional group. The endocyclic ester linkage is susceptible to nucleophilic attack, making it a key site for metabolic degradation or prodrug activation. The carbonyl group also acts as a hydrogen bond acceptor, a crucial interaction in receptor binding.

-

Stereogenic Centers: The C3 and C4 positions of the heterocyclic ring are often stereocenters, leading to the existence of enantiomeric and diastereomeric forms. The absolute configuration at these centers is frequently critical for biological activity, as it dictates the precise three-dimensional arrangement of substituents and their ability to fit into a biological target's binding site. For instance, many naturally occurring isochromanones possess a specific stereochemistry at the C3 position, often bearing a methyl or other alkyl group.

-

The Aromatic Ring: The fused benzene ring provides a rigid, planar anchor for the molecule. It is amenable to a wide range of substitutions (e.g., hydroxyl, methoxy, alkyl groups), which can modulate the molecule's electronic properties, lipophilicity, and steric profile. These substitutions can profoundly influence pharmacokinetic properties and target interactions. Hydroxylation patterns on the aromatic ring are particularly common in natural products and are often key to their antioxidant or enzyme-inhibiting activities.

Synthetic Strategies for Assembling the Isochromanone Core

The construction of the isochromanone scaffold has been a subject of extensive research, leading to a variety of elegant synthetic approaches. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.

Common Synthetic Pathways

-

Intramolecular Cyclization of Phenylacetic Acid Derivatives: A prevalent method involves the cyclization of substituted 2-carboxyphenylacetic acids or their derivatives. This approach is versatile and allows for the introduction of substituents on the aromatic ring at an early stage.

-

Metal-Catalyzed Carbonylative Cyclization: Palladium-catalyzed reactions have emerged as powerful tools for isochromanone synthesis. For example, the carbonylation of 2-iodobenzyl alcohols followed by intramolecular trapping with an alcohol provides a direct route to the core structure.

-

Baylis-Hillman Reaction: The adducts from a Baylis-Hillman reaction between a substituted benzaldehyde and an acrylate can be transformed into isochromanones through a series of steps, offering a pathway to highly functionalized derivatives.

-

Asymmetric Synthesis: Enantioselective synthesis is crucial for accessing specific stereoisomers. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. For example, asymmetric hydrogenation of a related isocoumarin can yield enantiomerically enriched isochromanones.

Illustrative Synthetic Workflow: Intramolecular Friedel-Crafts Acylation

A common and reliable method for the synthesis of the isochromanone core involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylacetic acid derivative. This workflow highlights the direct formation of the heterocyclic ring onto the aromatic core.

Caption: Workflow for Isochromanone Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 6,8-dimethoxy-3-methylisochroman-1-one

This protocol provides a representative example of an intramolecular cyclization approach.

Materials:

-

2-(2,4-dimethoxy-6-methylphenyl)acetic acid

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Acid Chloride Formation: To a solution of 2-(2,4-dimethoxy-6-methylphenyl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add oxalyl chloride (1.5 eq) dropwise.

-

Add a catalytic amount of DMF (1 drop).

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.

-

Intramolecular Friedel-Crafts Cyclization: The crude acyl chloride is redissolved in anhydrous DCM and cooled to 0 °C.

-

Aluminum chloride (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Workup: The reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl.

-

The aqueous layer is extracted three times with DCM.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired 6,8-dimethoxy-3-methylisochroman-1-one.

Reactivity of the Isochromanone Core

The chemical reactivity of the isochromanone scaffold is primarily governed by the interplay between the lactone functionality and the benzylic C4 position.

Caption: Reactivity Map of the Isochromanone Core.

-

Lactone Ring-Opening: The most characteristic reaction is the nucleophilic acyl substitution at the carbonyl carbon.

-

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding 2-(hydroxymethyl)phenylacetic acid derivative. This is often a key metabolic pathway in vivo.

-

Aminolysis: Reaction with amines leads to ring-opening and the formation of amides, a useful transformation for creating libraries of compounds for biological screening.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to a diol.

-

-

Reactions at the C4 Position: The C4 position is benzylic, and the adjacent protons are acidic. Deprotonation with a strong base (e.g., LDA) generates a carbanion that can be alkylated or used in other carbon-carbon bond-forming reactions. This allows for the introduction of diverse substituents at this position.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing groups on the ring.

Spectroscopic and Analytical Characterization

The identification and characterization of the isochromanone core rely on a combination of standard spectroscopic techniques. The following table summarizes the key diagnostic signals.

| Technique | Key Feature | Typical Value / Observation |

| IR Spectroscopy | Lactone C=O stretch | 1710-1750 cm⁻¹ |

| ¹H NMR | C4-H₂ protons | Diastereotopic protons, often appearing as two doublets of doublets (ABq) around 2.8-3.2 ppm. |

| C3-H proton | A multiplet around 4.5-4.8 ppm, coupled to protons on the C3 substituent and C4. | |

| ¹³C NMR | Lactone C=O carbon | ~165-170 ppm |

| C3 carbon | ~70-80 ppm | |

| C4 carbon | ~30-40 ppm | |

| Mass Spectrometry | Fragmentation | Characteristic loss of CO₂ or the side chain at C3. |

Medicinal Chemistry Significance and Biological Activity

The isochromanone scaffold is a recurring motif in a vast array of natural products, particularly those isolated from fungi and plants. These natural products often exhibit potent and diverse biological activities, validating the isochromanone core as a privileged structure for interacting with biological systems.

-

Antifungal and Antibiotic Agents: Many fungal metabolites containing the isochromanone core, such as alternariol and its derivatives, exhibit significant antifungal and antibacterial properties.

-

Anticancer Activity: Several synthetic and natural isochromanones have been shown to possess cytotoxic activity against various cancer cell lines. Their mechanisms of action can be diverse, including enzyme inhibition and induction of apoptosis.

-

Enzyme Inhibition: The isochromanone structure has been successfully employed as a scaffold for the design of inhibitors for various enzymes, including proteases and kinases. The lactone can act as a warhead, forming a covalent bond with active site residues, or the overall structure can serve as a non-covalent binder.

The development of structure-activity relationships (SAR) for isochromanone-based compounds has revealed that modifications at the C3, C4, and aromatic positions can have a dramatic impact on potency and selectivity. This tunability makes the isochromanone core an attractive starting point for lead optimization campaigns in drug discovery.

Conclusion

The isochromanone core is a chemically rich and biologically relevant scaffold. Its key features—the reactive lactone, defined stereochemistry, and modifiable aromatic ring—provide a versatile platform for the design of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and structural nuances is essential for any scientist working in natural product synthesis or medicinal chemistry. The continued exploration of new synthetic routes and the biological evaluation of novel isochromanone derivatives promise to unlock further therapeutic potential from this remarkable heterocyclic system.

References

There are no specific search results to list in this section as the model did not perform any searches.

A Technical Guide to the Synthesis of Thiochroman-4-ones: Strategies, Mechanisms, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thiochroman-4-one scaffold is a sulfur-containing heterocycle of significant interest in medicinal chemistry and drug development. As a bioisostere of the naturally abundant chromone framework, it serves as a privileged structure for designing novel therapeutic agents. This guide provides an in-depth exploration of the core synthetic methodologies for constructing thiochroman-4-ones, designed for researchers and synthetic chemists. We will dissect the foundational two-step sequence involving Thia-Michael addition and intramolecular Friedel-Crafts acylation, delve into the causality behind experimental choices, and present advanced, efficient alternatives such as one-pot and microwave-assisted protocols. Each section is grounded in mechanistic principles, supported by detailed experimental procedures and comparative data to provide a comprehensive and practical understanding of this vital synthetic landscape.

Introduction: The Thiochroman-4-one Scaffold

Structural Features and Significance

Thiochroman-4-one, a benzothiopyran derivative, is a heterocyclic compound featuring a benzene ring fused to a sulfur-containing pyranone ring. Its structure is analogous to the chromone scaffold, with the endocyclic oxygen atom replaced by sulfur. This bioisosteric relationship is a cornerstone of its importance in medicinal chemistry; it allows chemists to rationally modify the physicochemical and biological properties of known chromone-based drugs to optimize activity, selectivity, or pharmacokinetic profiles.[1][2] While chromones are widespread in nature, thiochroman-4-ones are primarily synthetic, making their efficient construction a critical area of research.[1]

A Privileged Scaffold in Medicinal Chemistry

The thiochroman-4-one core is not merely a synthetic curiosity; it is a validated "privileged scaffold" that forms the basis for a wide array of biologically active molecules.[2][3] These compounds are versatile precursors for synthesizing more complex sulfur heterocycles, including thioflavanones and thiochromones.[2][4] The inherent structural features of the thiochroman-4-one framework have led to the discovery of derivatives with potent and diverse pharmacological activities, including:

-

Anticancer: Certain derivatives are known to inhibit tumor cell growth and induce apoptosis.[3][5][6]

-

Antimicrobial: The scaffold has been successfully modified to create potent antibacterial and antifungal agents.[7][8][9]

-

Antiparasitic: Thiochroman-4-one analogues have been synthesized and evaluated as promising leishmanicidal agents.[1][6][7]

This broad utility underscores the critical need for robust and versatile synthetic routes to access this molecular framework.

Foundational Synthetic Strategy: The Two-Step Approach

The most established and widely practiced route to thiochroman-4-ones is a two-step process. This method provides a reliable and modular approach, allowing for purification of the intermediate, which can be crucial for achieving high purity in the final product. The sequence consists of a Thia-Michael addition followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(Arylthio)propanoic Acids via Thia-Michael Addition

The first step involves the formation of a crucial C-S bond through the conjugate addition of a thiophenol to an α,β-unsaturated carboxylic acid (or its ester equivalent). This reaction, a specific type of Michael addition known as the Thia-Michael addition, is a powerful tool for C-S bond formation.[10][11]

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the sulfur atom of the thiophenol onto the electron-deficient β-carbon of the activated alkene. The choice of catalyst is critical for efficiency. While the reaction can proceed without a catalyst, mild catalysts like iodine (I₂) or tetrabutylammonium fluoride (TBAF) can significantly accelerate the reaction, often allowing it to proceed under solvent-free conditions at room temperature.[1] The use of an α,β-unsaturated acid (e.g., acrylic acid, crotonic acid) directly yields the 3-(arylthio)propanoic acid intermediate required for the subsequent cyclization step.

Caption: Mechanism of Thia-Michael Addition.

Experimental Protocol: Synthesis of 3-(Phenylthio)propanoic Acid [1]

-

Reagents: To a round-bottom flask, add acrylic acid (10 mmol, 1.0 eq) and thiophenol (15 mmol, 1.5 eq).

-

Catalyst Addition: Add iodine (I₂) (2 mmol, 20 mol%).

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add a cold saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

Extraction: Extract the mixture with dichloromethane (DCM).

-

Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃) to remove unreacted acrylic acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 3-(phenylthio)propanoic acid product.

Step 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step. The 3-(arylthio)propanoic acid intermediate is cyclized under acidic conditions to form the six-membered heterocyclic ring of the thiochroman-4-one. This reaction is a classic example of intramolecular electrophilic aromatic substitution.[12][13]

Mechanism and Rationale: The reaction requires a strong acid to activate the carboxylic acid moiety, converting it into a potent electrophile, an acylium ion. The electron-rich aromatic ring (activated by the electron-donating sulfur atom) then acts as the nucleophile, attacking the acylium ion to close the ring. The choice of acid is a critical parameter:

-

Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are common choices.[1][14] They act as both the acidic catalyst and the dehydrating agent.

-

Lewis Acids: Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent cyclization is then promoted by a Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[1] This approach can be milder but adds an extra synthetic step.